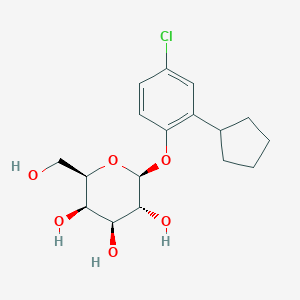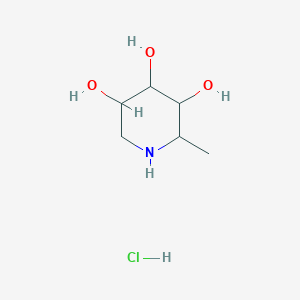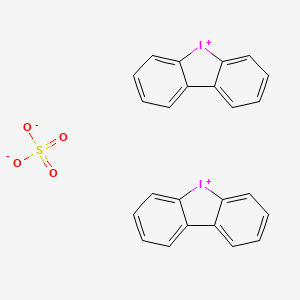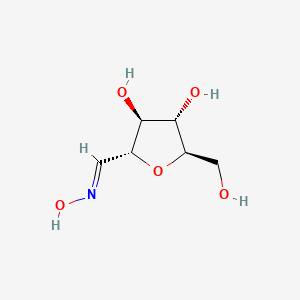![molecular formula C₂₈H₄₄O₇ B1139746 4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid CAS No. 550298-38-9](/img/structure/B1139746.png)
4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For example, 15,16-Dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives have been synthesized through aromatization of diketones, where both C and D rings are saturated, discussing the mechanism of aromatisation (Coombs, 1966). Similarly, the synthesis of 4-amino-7-oxo-substituted analogues of folic acid derivatives involves multiple synthetic steps, including treatment with malononitrile and guanidine, highlighting the complexity and specificity required in synthesizing such compounds (Borrell et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of complex organic compounds often involves X-ray crystallography or NMR spectroscopy. For instance, the structure of 17βH-Periplogenin, a structurally similar compound, was elucidated using X-ray crystallography, revealing a cyclopenta[a]phenanthren backbone with three six-membered rings in chair conformations and a five-membered lactone ring (Zhang et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often studied to understand their reactivity and potential applications. For example, the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to give penta-1,3-diene-1,1,3-tricarbonitrile moieties demonstrates the complex reactions these compounds can undergo, which is crucial for developing novel chromophores (Belikov et al., 2016).
Wissenschaftliche Forschungsanwendungen
Bioactive Derivatives from Traditional Medicine
One study has identified a compound, 17βH-Periplogenin, with a complex structure resembling the requested compound, isolated from the root bark of Periploca sepium Bunge, a traditional Chinese medicine. The structural analysis revealed the presence of multiple ring systems and functional groups that might contribute to its bioactivity, hinting at potential applications in medicinal chemistry and drug discovery (Zhang et al., 2012).
Steroid Derivative Inhibitors
Another relevant piece of research discusses androsterone derivatives that could act as inhibitors of androgen biosynthesis. The study explores derivatives that possess the typical steroid shape, which includes the A-D ring structure characteristic of the compound . These findings may provide insights into the development of therapeutic agents targeting steroid biosynthesis pathways (Djigoué et al., 2012).
Antimicrobial and Antitumor Activities
A third study focused on triorganotin(IV) derivatives of sodium deoxycholate, a compound closely related to the one of interest, for their antimicrobial and antitumor activities. The synthesized compounds demonstrated promising antifungal and anticancer activities, which suggests potential applications in developing new antimicrobial and anticancer agents (Shaheen et al., 2014).
Liver X Receptor Agonists
Further research utilized a steroidal scaffold derived from hydeoxycholic acid, similar to the requested compound, to synthesize liver X receptor (LXR) modulators. These modulators have shown agonist activity towards both LXRα and LXRβ, indicating potential for the treatment of diseases associated with cholesterol metabolism, such as atherosclerosis and Alzheimer’s disease (Ching, 2013).
Eigenschaften
IUPAC Name |
4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O7/c1-16(5-4-12-35-25(34)9-8-24(32)33)19-6-7-20-26-21(15-23(31)28(19,20)3)27(2)11-10-18(29)13-17(27)14-22(26)30/h16-17,19-23,26,30-31H,4-15H2,1-3H3,(H,32,33)/t16-,17-,19?,20+,21?,22-,23+,26?,27+,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZHTVOPEPKVLN-WLMIFIRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCOC(=O)CCC(=O)O)C1CC[C@@H]2[C@@]1([C@H](CC3C2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)


![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)


![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)


![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)

![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/no-structure.png)